molecular formula C17H20N2O4S B4569488 N-(2-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-(2-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4569488
M. Wt: 348.4 g/mol
InChI Key: ALMVKKUGGHJREY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in structure to N-(2-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, has shown promising results in cardiac electrophysiology. These compounds have been compared to sematilide, a potent selective class III agent, indicating their potential in the development of new treatments for arrhythmias (Morgan et al., 1990).

Cancer Treatment

The design and synthesis of compounds structurally related to this compound have been explored for their anticancer properties. For instance, the development of histone deacetylase (HDAC) inhibitors, which play a crucial role in blocking cancer cell proliferation and inducing apoptosis, showcases the therapeutic potential of these compounds in oncology (Zhou et al., 2008).

Chemical Synthesis and Environmental Applications

Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, indicating the relevance of sulfonamide chemistry in creating advanced materials for environmental applications, such as water treatment and dye removal (Liu et al., 2012).

Neuroleptic Activity

Research into benzamides, which are structurally similar to the compound , has uncovered their potential as neuroleptics. These studies have led to the identification of compounds with enhanced activity compared to established drugs, suggesting the utility of these molecules in treating psychosis (Iwanami et al., 1981).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-23-16-11-6-5-9-15(16)18-17(20)13-8-7-10-14(12(13)2)19-24(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMVKKUGGHJREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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